![molecular formula C13H10N4O B3154780 1-phenyl-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one CAS No. 78482-51-6](/img/structure/B3154780.png)
1-phenyl-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one
Overview
Description
The compound “1-phenyl-3-(1H-pyrazol-3-yl)-1,4-dihydropyridazin-4-one” is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, two nitrogen atoms, and notable for their wide range of biological activities .
Synthesis Analysis
An efficient synthetic route to construct diverse pyrazole-based chalcones from 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring has been described . This involves a base-catalysed Claisen–Schmidt condensation reaction . Isomeric chalcones were further reacted with N-hydroxy-4-toluenesulfonamide .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using standard and advanced NMR spectroscopy techniques . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The synthesis of Edaravone, a novel antioxidant and an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS), has been reported by the reaction of phenyl hydrazine and ethyl acetoacetate under different reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been evaluated in silico, and it was found that all compounds should present good passive oral absorption . All synthesized compounds demonstrated good drug-likeness values .Future Directions
The data suggest that these compounds might be promising for further development . The advantage of the hybrid compound through the array of different pharmacophores may provide compounds with good biological activities . The chemistry of quinolones has attracted increased attention in both synthetic organic and medicinal chemistry .
Mechanism of Action
Target of Action
Similar pyrazole-based compounds have been known to exhibit diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been associated with a wide range of potential pharmacological activities such as anti-inflammatory, antipyretic, antimicrobial, antiviral, antitumor, anticonvulsant, and antidepressant activities .
Biochemical Pathways
Pyrazole derivatives have been known to inhibit different types of enzymes which play important roles in cell division .
Pharmacokinetics
It’s worth noting that all synthesized compounds demonstrated good drug-likeness values .
Result of Action
Similar pyrazole-based compounds have shown potent antileishmanial and antimalarial activities .
Action Environment
It’s worth noting that the synthesis of similar pyrazole-based compounds involves a base-catalysed claisen–schmidt condensation reaction .
properties
IUPAC Name |
1-phenyl-3-(1H-pyrazol-5-yl)pyridazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-12-7-9-17(10-4-2-1-3-5-10)16-13(12)11-6-8-14-15-11/h1-9H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXJHYUFKPPLJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=CC=NN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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